molecular formula C9H8N2O B1592678 3-Aminoquinolin-6-OL CAS No. 727650-61-5

3-Aminoquinolin-6-OL

Cat. No.: B1592678
CAS No.: 727650-61-5
M. Wt: 160.17 g/mol
InChI Key: LDCBQRZNYYAODD-UHFFFAOYSA-N
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Description

3-Aminoquinolin-6-OL is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antimalarial Applications

  • 8-Aminoquinoline Therapy for Latent Malaria : The history and technical aspects of 8-aminoquinoline therapy, including drugs like primaquine and tafenoquine, reveal their significant role in treating latent malaria. These compounds have been instrumental in combating endemic malaria, despite their hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients (Baird, 2019).

2. Biochemical Synthesis and Ligand Binding

  • Controlled Functionalization of 6-Bromo-2-Chloroquinoline : This research explores the synthesis of new 6-heterocyclic substituted 2-aminoquinolines using Buchwald-Hartwig chemistry. These compounds have shown increased binding affinity for the SH3 domain, suggesting potential therapeutic applications (Smith et al., 2008).

3. Chemical Synthesis Techniques

  • One-pot Synthesis of N-Alkyl/aryl-6-aminoquinolines : The study presents a practical one-pot synthesis method for N-Alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline, highlighting the importance of these compounds in antimicrobial and antimalarial activities (Xie et al., 2013).

4. Pharmacokinetics and Metabolism

  • Primaquine Metabolism and Magnetic Resonance Assignments : Research on primaquine, a 6-methoxy-8-aminoquinoline derivative, shows its metabolic transformation by microorganisms and provides insights into its pharmacokinetics and structure via nuclear magnetic resonance spectroscopy (Clark et al., 1981).

5. Medicinal Chemistry and Drug Development

  • 4-Aminoquinoline Antimalarial Drugs : This paper gives a comprehensive overview of 4-aminoquinolines as antimalarial agents, discussing their mechanism of action, structure-activity relationships, and research on new compounds against chloroquine-resistant malaria strains (O’Neill et al., 2006).

6. Novel Applications in Fluorescence and Chemosensing

  • 3-Aminoquinoline as Fluorescent Probe : The study highlights the use of 3-aminoquinoline as a fluorescent probe for analyzing polymers, offering insights into molecular weight distribution and structural details (Song Shao-yu, 2013).

Mechanism of Action

Target of Action

3-Aminoquinolin-6-OL is a compound that belongs to the class of aminoquinolines. Quinolines and quinolones, including this compound, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of this compound are likely to be microbial cells, given its antimicrobial activity .

Mode of Action

. Therefore, it is plausible that this compound may also act through similar mechanisms.

Biochemical Pathways

This compound, like other quinolines and quinolones, affects various biochemical pathways. The compound’s interaction with its targets leads to changes in these pathways, resulting in its biological activities . .

Result of Action

The result of this compound’s action is the inhibition of microbial growth, owing to its antimicrobial activity . This leads to the death of the microbial cells, thereby preventing the spread of infections.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Aminoquinolin-6-OL are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

3-aminoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCBQRZNYYAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624839
Record name 3-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727650-61-5
Record name 3-Amino-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727650-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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